molecular formula C22H18ClN3O4S B2976631 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide CAS No. 1105242-03-2

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B2976631
M. Wt: 455.91
InChI Key: NTXRJBDKOMGBIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H18ClN3O4S and its molecular weight is 455.91. The purity is usually 95%.
BenchChem offers high-quality 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

The synthesis and evaluation of pyrimidinone and oxazinone derivatives fused with thiophene rings, utilizing related chemical structures as starting materials, have demonstrated promising antimicrobial activities. These compounds have been tested against a variety of bacterial and fungal strains, showcasing comparable or superior efficacy to established antibiotics like streptomycin and fusidic acid. This research avenue underscores the potential of such compounds in addressing the growing concern over antibiotic resistance and the need for novel antimicrobial agents (Hossan et al., 2012).

Antitumor Activity

The exploration of thienopyrimidine compounds has extended into the realm of anticancer research, where novel derivatives have been synthesized and assessed for their efficacy against various cancer cell lines. This includes the development of thienopyrimidine linked rhodanine derivatives, which have shown significant inhibitory activities against specific cancer cell types, providing a foundation for further investigation into their potential as antitumor agents (Kerru et al., 2019).

Enzyme Inhibition

A key area of research involving compounds with the specified chemical structure focuses on their potential as enzyme inhibitors, particularly in the context of treating diseases like diabetes through the inhibition of aldose reductase. Studies have identified several derivatives as potent aldose reductase inhibitors, indicating their promise in managing diabetic complications by preventing the accumulation of sorbitol within cells (Ogawva et al., 1993).

Ligand-Protein Interactions and Photovoltaic Efficiency

The compound and its analogs have been subjects of spectroscopic and quantum mechanical studies to understand their interactions with proteins and their potential application in dye-sensitized solar cells (DSSCs). This multidisciplinary approach not only sheds light on the compound's biological interactions but also explores its utility in renewable energy technologies, demonstrating the versatile nature of research surrounding this compound (Mary et al., 2020).

properties

IUPAC Name

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O4S/c1-29-15-7-8-17(18(9-15)30-2)25-19(27)10-26-12-24-20-16(11-31-21(20)22(26)28)13-3-5-14(23)6-4-13/h3-9,11-12H,10H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXRJBDKOMGBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.